molecular formula C14H17N5O2 B2864956 2-ethoxy-5-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine CAS No. 2309711-38-2

2-ethoxy-5-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine

Cat. No.: B2864956
CAS No.: 2309711-38-2
M. Wt: 287.323
InChI Key: PVUFVBFJUNFIRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-5-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a unique molecular architecture that combines an azetidine ring, a 1,2,4-triazole moiety, and a 2-ethoxypyridine unit within a single scaffold. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged structure in pharmaceutical design, known for its conformational constraints and presence in compounds with a range of biological activities . The 1,2,4-triazole component is a versatile heterocycle extensively studied for its diverse pharmacological properties, which include antimicrobial, antifungal, and anti-inflammatory effects, making it a valuable pharmacophore in the development of new therapeutic agents . This molecular framework is particularly relevant for researchers exploring novel ligands or inhibitors, as similar azetidine-carbonyl-triazole structures have been investigated for their potential in treating metabolic and inflammatory diseases by modulating immune cell function . The specific research applications and mechanism of action for this compound are areas of active investigation, positioning it as a promising candidate for hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies. It is supplied as a high-purity material for research purposes only. This product is intended for laboratory research use by trained professionals and is strictly not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(6-ethoxypyridin-3-yl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c1-2-21-13-4-3-12(5-16-13)14(20)18-6-11(7-18)8-19-10-15-9-17-19/h3-5,9-11H,2,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUFVBFJUNFIRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C(=O)N2CC(C2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

  • Core Heterocycles: The target’s pyridine contrasts with epoxiconazole’s epoxide and 3b’s fused pyrazolo-pyridine. Pyridine derivatives often target nicotinic acetylcholine receptors (e.g., neonicotinoids), while epoxides inhibit fungal sterol biosynthesis .
  • Triazole Position : The target’s 1,2,4-triazole differs from 1,2,3-triazole in . The 1,2,4-isomer is prevalent in fungicides due to optimal hydrogen-bonding geometry with fungal enzymes .

Electronic and Conformational Analysis

  • Electron Delocalization : The 1,2,4-triazole in the target compound likely exhibits resonance stabilization, similar to 1,2,3-triazole derivatives (e.g., shortened C–N bonds in .348–1.366 Å vs. typical 1.47 Å for single bonds) . This delocalization enhances thermodynamic stability and influences binding affinity.
  • This contrasts with the rigid epoxide in epoxiconazole and the planar fused rings in 3b .

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